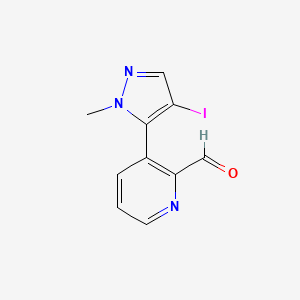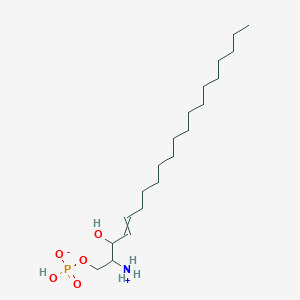![molecular formula C17H14N6O3 B14111671 1-(6-methylpyridin-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]imidazole-4-carboxamide](/img/structure/B14111671.png)
1-(6-methylpyridin-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methylpyridin-2-yl)-N’-[(1Z)-(4-nitrophenyl)methylidene]-1H-imidazole-4-carbohydrazide is a complex organic compound that features a pyridine ring, an imidazole ring, and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-methylpyridin-2-yl)-N’-[(1Z)-(4-nitrophenyl)methylidene]-1H-imidazole-4-carbohydrazide typically involves a multi-step process:
Formation of the Pyridine Derivative: The starting material, 6-methylpyridine, undergoes nitration to introduce a nitro group at the 2-position.
Imidazole Formation: The nitro-substituted pyridine is then reacted with hydrazine to form the imidazole ring.
Condensation Reaction: The final step involves the condensation of the imidazole derivative with 4-nitrobenzaldehyde under acidic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Methylpyridin-2-yl)-N’-[(1Z)-(4-nitrophenyl)methylidene]-1H-imidazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and imidazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce carboxyl or hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
1-(6-Methylpyridin-2-yl)-N’-[(1Z)-(4-nitrophenyl)methylidene]-1H-imidazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 1-(6-methylpyridin-2-yl)-N’-[(1Z)-(4-nitrophenyl)methylidene]-1H-imidazole-4-carbohydrazide exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, the compound may target specific enzymes or receptors, inhibiting or activating their function.
Pathways Involved: The compound may interact with various biochemical pathways, influencing processes such as signal transduction, gene expression, or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: This compound shares the pyridine and phenyl groups but differs in the functional groups attached.
1,3,5-Tris(6-methylpyridin-2-yloxy)benzene: This compound features multiple pyridine rings attached to a benzene core, highlighting the versatility of the pyridine scaffold.
Uniqueness: 1-(6-Methylpyridin-2-yl)-N’-[(1Z)-(4-nitrophenyl)methylidene]-1H-imidazole-4-carbohydrazide is unique due to its combination of a pyridine ring, an imidazole ring, and a nitrophenyl group
Eigenschaften
Molekularformel |
C17H14N6O3 |
|---|---|
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
1-(6-methylpyridin-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]imidazole-4-carboxamide |
InChI |
InChI=1S/C17H14N6O3/c1-12-3-2-4-16(20-12)22-10-15(18-11-22)17(24)21-19-9-13-5-7-14(8-6-13)23(25)26/h2-11H,1H3,(H,21,24)/b19-9+ |
InChI-Schlüssel |
HCBXHKGPDQMSCM-DJKKODMXSA-N |
Isomerische SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14111588.png)
![ethyl (2E)-2-[(2,4-dichlorophenyl)methoxyimino]-3-oxobutanoate](/img/structure/B14111602.png)
![3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B14111604.png)
![N-[2-chloro-6-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide](/img/structure/B14111605.png)
![(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14111607.png)



![Tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;tetrahydrate](/img/structure/B14111623.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14111637.png)
![{1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[3,2-b]pyridin-3-yl}boronic acid](/img/structure/B14111642.png)

![TBDMS(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]D-Araf(b)-uracil-1-yl](/img/structure/B14111656.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile](/img/structure/B14111663.png)
